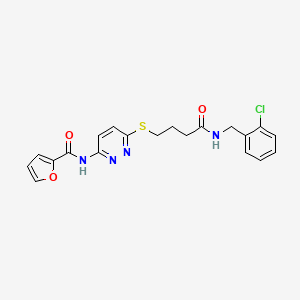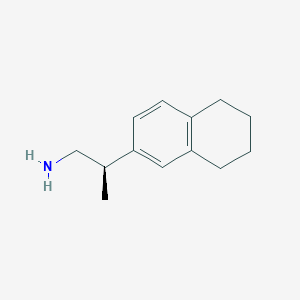
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2R-TNAP, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the family of amines that are used as intermediates in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with the dopamine D3 receptor, which leads to the modulation of dopamine signaling in the brain. This modulation has been reported to have therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction. Furthermore, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has also been reported to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine are mainly related to its interaction with the dopamine D3 receptor and the sigma-1 receptor. The modulation of dopamine signaling by (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to have therapeutic effects in Parkinson's disease and drug addiction. Furthermore, the modulation of the sigma-1 receptor by (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in lab experiments include its high enantiomeric purity, which ensures reproducibility and accuracy of results. In addition, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, which make it a valuable tool in drug discovery and development. However, the limitations of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
The potential applications of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in drug discovery and development are vast and include the design of ligands for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. Moreover, the neuroprotective effects of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine make it a promising candidate for the treatment of neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. Further research is needed to explore the full potential of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in these and other areas of drug discovery and development.
In conclusion, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high enantiomeric purity, high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, and neuroprotective effects make it a valuable tool in lab experiments and a promising candidate for the treatment of various neurological disorders. Further research is needed to explore the full potential of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in these and other areas of drug discovery and development.
Métodos De Síntesis
The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can be achieved through several methods, including the reduction of 2-nitrotetralin, which is followed by reductive amination with propanal. Another method involves the use of chiral auxiliary, which is followed by the reduction of the nitro group and the removal of the auxiliary. Both methods have been reported to yield high enantiomeric purity of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been extensively studied in the field of drug discovery and development, particularly in the design of ligands for various receptors. It has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor, which is involved in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In addition, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has also been studied as a potential ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Propiedades
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSAWWYUYQWAM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

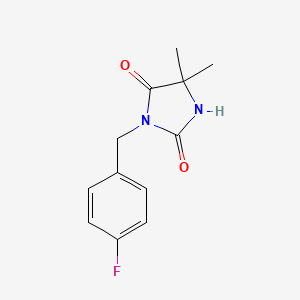
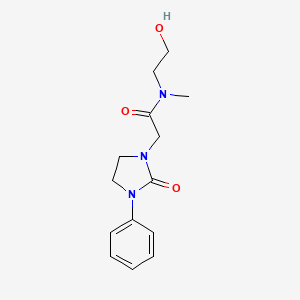
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)

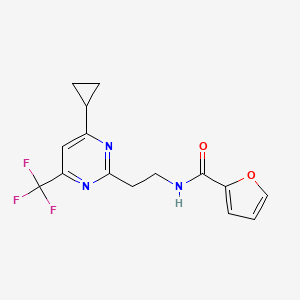
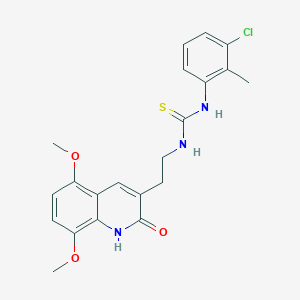
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)


